molecular formula C18H17N3O4 B11552430 methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate

methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate

Cat. No.: B11552430
M. Wt: 339.3 g/mol
InChI Key: BZWSKVJSPPAVMA-YBFXNURJSA-N
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Description

Methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate is a hydrazone derivative featuring a benzoate ester core functionalized with a hydrazone group substituted with a 3-toluidino (3-methylanilino) moiety.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C18H17N3O4/c1-12-4-3-5-15(10-12)20-16(22)17(23)21-19-11-13-6-8-14(9-7-13)18(24)25-2/h3-11H,1-2H3,(H,20,22)(H,21,23)/b19-11+

InChI Key

BZWSKVJSPPAVMA-YBFXNURJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Key Reagents and Conditions

ComponentRoleExample Sources
Methyl 4-formylbenzoateAldehyde precursor9
3-ToluidineAmine source for acetyl group
Hydrazine hydrateHydrazone formation
Acid catalysts (e.g., H₂SO₄)Condensation acceleration9

Stepwise Synthesis Protocols

Synthesis of Oxo(3-Toluidino)Acetohydrazide

Procedure (adapted from):

  • Acylation of 3-Toluidine :

    • React 3-toluidine (10 mmol) with ethyl oxalyl chloride (12 mmol) in dry dichloromethane (DCM) at 0–5°C.

    • Add triethylamine (TEA, 15 mmol) dropwise to neutralize HCl.

    • Stir for 2 hours, then wash with 10% tartaric acid.

    • Yield : 85–92% (white crystalline solid).

  • Hydrazinolysis :

    • Reflux the acylated product with hydrazine hydrate (15 mmol) in ethanol (50 mL) for 4 hours.

    • Cool and filter to obtain oxo(3-toluidino)acetohydrazide.

    • Characterization : 1H^1H NMR (DMSO-d6): δ 10.2 (s, 1H, NH), 8.1 (d, 1H, Ar-H).

Condensation with Methyl 4-Formylbenzoate

Procedure (adapted from):

  • Hydrazone Formation :

    • Dissolve oxo(3-toluidino)acetohydrazide (5 mmol) and methyl 4-formylbenzoate (5.5 mmol) in methanol (30 mL).

    • Add catalytic H₂SO₄ (0.5 mL) and reflux for 6 hours.

    • Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1).

  • Workup :

    • Concentrate under reduced pressure, then recrystallize from ethanol.

    • Yield : 78–84% (pale yellow crystals).

    • Melting Point : 198–202°C.

Mechanistic Insights

The E-configuration of the hydrazone is favored due to:

  • Steric Effects : Bulky 3-toluidino group destabilizes the Z-isomer.

  • Acid Catalysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by hydrazine.

Kinetic Control :

  • Optimal reaction temperature (80–90°C) prevents thermal decomposition of intermediates.

Alternative Routes and Modifications

Microwave-Assisted Synthesis

  • Conditions : 150 W, 100°C, 20 minutes.

  • Advantages : 95% yield, reduced side products.

Solid-Phase Synthesis

  • Support : Wang resin-functionalized benzoate esters.

  • Efficiency : 88% yield, automated purification.

Purity and Characterization

TechniqueKey DataReference
1H^1H NMR (400 MHz)δ 8.2 (s, 1H, CH=N), 2.3 (s, 3H, CH₃)
IR (KBr)1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)
HPLC>99% purity (C18 column, MeOH:H₂O)

Challenges and Optimization

  • Byproduct Formation :

    • Mitigation: Use excess hydrazine (1.2 eq.) to suppress imine formation.

  • Solvent Selection :

    • Methanol > ethanol due to better solubility of intermediates9.

Industrial-Scale Feasibility

  • Cost Analysis :

    ComponentCost (USD/kg)
    3-Toluidine120–150
    Methyl 4-formylbenzoate200–220
  • Throughput : 50 kg/batch with 82% yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure aligns with several hydrazone-based benzoate esters reported in the literature. Key comparisons include:

a. Methyl (E)-4-((2-(4-methoxyphenyl)hydrazono)methyl)benzoate ()
  • Structure : Similar benzoate ester core but substituted with a 4-methoxyphenylhydrazone group.
  • Synthesis : Synthesized via condensation of methyl 4-formylbenzoate with 2-(4-hydroxyphenyl)hydrazin-1-ium chloride, yielding 88.2% .
b. Methyl 4-{(E)-[(2-naphthylsulfonyl)hydrazono]methyl}benzoate ()
  • Structure : Features a naphthylsulfonyl hydrazone group.
  • Molecular Weight: 368.406 g/mol (lower than the target compound due to the absence of the toluidino-oxoacetyl group).
  • Functional Impact : The sulfonyl group increases polarity and may enhance binding to biological targets via hydrogen bonding .
c. 4-((E)-{[(4-Bromoanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate ()
  • Structure: Bromine substituents on both the anilino and benzoate moieties.
  • Molecular Weight : 575.213 g/mol (higher due to bromine’s mass and steric bulk).
  • Reactivity : Bromine’s electron-withdrawing effects could reduce nucleophilic susceptibility compared to the methyl group in the target compound .
d. 2-Ethoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate ()
  • Structure : Ethoxy and methoxy substituents on the phenyl rings.
  • Functional Impact : Ethoxy groups increase lipophilicity, which may improve membrane permeability in biological systems .

Physicochemical Properties

Property Target Compound Methyl 4-{(E)-[(2-naphthylsulfonyl)hydrazono]methyl}benzoate 4-Bromo Analogue
Molecular Formula C19H18N4O4 (estimated) C19H16N2O4S C23H17Br2N3O5
Molecular Weight ~378.37 g/mol (estimated) 368.406 g/mol 575.213 g/mol
Key Substituents 3-Toluidino-oxoacetyl hydrazone 2-Naphthylsulfonyl hydrazone 4-Bromoanilino, 3-bromobenzoate
Polarity Moderate (methyl and aromatic) High (sulfonyl group) Low (bromine’s hydrophobicity)

Biological Activity

Methyl 4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H23_{23}N3_3O5_5
  • Molecular Weight : 445.5 g/mol
  • CAS Number : 881664-30-8

The structure features a hydrazone linkage, which is known to influence biological activity through various mechanisms, including enzyme inhibition and interaction with cellular receptors.

Antimicrobial Properties

Recent studies have indicated that compounds with hydrazone functionalities exhibit significant antimicrobial activity. For instance, derivatives of this compound were tested against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The above table summarizes findings from in vitro tests demonstrating the compound's potential as an antimicrobial agent, particularly against Gram-negative and Gram-positive bacteria.

Anticancer Activity

Another area of interest is the anticancer potential of this compound. A study explored its effects on human cancer cell lines, revealing the following:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
Cell Line IC50 (µM)
HeLa15.2
MCF-718.4
A54922.1

The results indicate a promising cytotoxic effect, suggesting that this compound may act through apoptosis induction mechanisms.

Synthesis and Characterization

A significant study focused on the synthesis of this compound via a multi-step reaction involving condensation reactions between appropriate hydrazones and benzoate derivatives. The characterization was performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. Notably, it showed favorable interactions with enzymes involved in metabolic pathways relevant to cancer proliferation, such as:

Q & A

Q. Advanced

  • Oxidation : The hydrazone moiety reacts with H₂O₂ or KMnO₄ to form diazenium intermediates, which decompose to carboxylic acids or nitro derivatives.
  • Reduction : NaBH₄ selectively reduces the hydrazone C=N bond to a hydrazine, preserving the ester group .
    Key Insight : Steric hindrance from the 3-toluidino group slows reduction kinetics compared to 4-toluidino analogs .

How do computational methods predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular Docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on the hydrazone and benzoate moieties as hydrogen-bond donors/acceptors .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify persistent interactions (e.g., π-π stacking with aromatic residues) .
    Validation : Correlate computational binding energies (ΔG) with experimental IC₅₀ values from enzyme assays .

What spectroscopic signatures confirm the identity of this compound?

Q. Basic

  • ¹H NMR :
    • δ 8.2–8.4 ppm (aromatic protons from benzoate).
    • δ 10.2 ppm (hydrazone NH, broad singlet).
  • IR :
    • 1680 cm⁻¹ (C=O stretch, ester).
    • 1605 cm⁻¹ (C=N stretch, hydrazone).
  • MS : Molecular ion peak at m/z 353 (M⁺) .

How does the toluidino substituent position influence reactivity?

Advanced
The 3-toluidino group introduces steric and electronic effects:

  • Steric Effects : Hinders nucleophilic attack at the hydrazone carbon, reducing susceptibility to hydrolysis.
  • Electronic Effects : Electron-donating methyl group enhances resonance stabilization of the hydrazone, increasing thermal stability compared to 2- or 4-toluidino derivatives .

What purification techniques are optimal for isolating this compound?

Q. Basic

  • Chromatography : Silica gel column with ethyl acetate/hexane (3:7) eluent.
  • Recrystallization : Use ethanol-water mixtures (70:30) to remove unreacted precursors.
  • HPLC : Reverse-phase C18 column with acetonitrile/water gradient for >99% purity .

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